molecular formula C16H19FN4OS B2883672 N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide CAS No. 1105192-47-9

N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide

Cat. No.: B2883672
CAS No.: 1105192-47-9
M. Wt: 334.41
InChI Key: YCIBAZJAFOXTGO-UHFFFAOYSA-N
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Description

N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide (CAS 1105192-47-9) is a synthetic small molecule with a molecular formula of C16H19FN4OS and a molecular weight of 334.4 g/mol . This compound features a 1,2,4-triazole core, a scaffold of high interest in medicinal chemistry due to its extensive biological activity profile and presence in several clinically used drugs . The structure incorporates a cyclohexyl substituent and a mercapto (thiol) group on the triazole ring, which is further functionalized with a 2-fluorobenzamide group via a methylene linker. The mercapto-1,2,4-triazole (1,2,4-triazole-3-thione) moiety is a privileged structure known to exhibit a wide range of pharmacological properties, including antimicrobial, antitumor, anti-inflammatory, and antioxidant activities . Recent research on structurally similar N-substituted 1,2,4-triazole-3-thione derivatives has demonstrated potent inhibitory activity against the 15-lipoxygenase (15-LOX) enzyme, a target in inflammation research, with some analogs showing activity superior to reference compounds . The specific substitution pattern of this compound makes it a valuable intermediate or lead compound for researchers in drug discovery and development, particularly for investigating new anti-inflammatory agents, enzyme inhibitors, and antimicrobials. This product is intended for research and development use in a laboratory setting only. It is not intended for use in humans or for diagnostic, therapeutic, or any other human or veterinary applications.

Properties

IUPAC Name

N-[(4-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4OS/c17-13-9-5-4-8-12(13)15(22)18-10-14-19-20-16(23)21(14)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIBAZJAFOXTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NNC2=S)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide is a compound that integrates a triazole ring with a mercapto group and a fluorobenzamide moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19FN4OSC_{16}H_{19}FN_{4}OS with a molecular weight of approximately 334.4 g/mol. The presence of the thiol (-SH) group and the benzamide structure are significant for its biological interactions.

PropertyValue
Molecular FormulaC16H19FN4OS
Molecular Weight334.4 g/mol
CAS Number1105192-47-9

Antimicrobial and Antifungal Properties

Research indicates that compounds containing triazole and thiophene structures exhibit diverse biological activities, including antimicrobial and antifungal properties. The thiol group in this compound may enhance its reactivity with biological targets, potentially leading to effective antimicrobial agents against resistant strains .

Anticancer Activity

Triazole derivatives have been shown to inhibit specific enzymes involved in cancer progression. For instance, studies on related compounds suggest that they may inhibit dihydrofolate reductase (DHFR), a target in cancer therapy. The structural features of this compound could facilitate similar mechanisms of action .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes like DHFR or others involved in the folate metabolism pathway.
  • Nucleophilic Reactions : The mercapto group can participate in nucleophilic substitution reactions, potentially modifying target proteins or nucleic acids.
  • Synergistic Effects : The combination of triazole and benzamide structures may provide synergistic effects that enhance its pharmacological profile compared to other compounds .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds for their biological activities:

  • Triazole Derivatives : A series of triazole derivatives were evaluated for their anticancer properties, demonstrating significant inhibition of cell proliferation in various cancer cell lines .
  • Benzamide Analogues : Benzamide derivatives have been studied for their ability to inhibit RET kinase activity, showcasing moderate to high potency in ELISA-based assays .

Comparison with Similar Compounds

Structural Features and Tautomerism

1,2,4-Triazole derivatives often exhibit tautomerism between thiol (SH) and thione (C=S) forms. For example:

  • Compounds [7–9] (): These 5-aryl-4-(2,4-difluorophenyl)-1,2,4-triazole-3-thiones exist predominantly in the thione tautomeric form, as evidenced by IR spectra showing νC=S at 1247–1255 cm⁻¹ and the absence of νS-H (~2500–2600 cm⁻¹) .
  • N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide (): This analog adopts a thione configuration stabilized by intramolecular N–H⋯O hydrogen bonds. The dihedral angle between the triazole and benzene rings is 84.21°, influencing molecular packing .

The cyclohexyl group may introduce steric hindrance, altering binding interactions compared to smaller substituents (e.g., methyl in ).

Spectral Characteristics

IR and NMR data for related compounds provide benchmarks:

Compound IR Peaks (cm⁻¹) NMR Features (δ, ppm) Reference
Hydrazinecarbothioamides [4–6] νC=O: 1663–1682; νC=S: 1243–1258 NH: 3150–3319 (IR)
1,2,4-Triazole-3-thiones [7–9] νC=S: 1247–1255; no νC=O Aromatic protons: 7.2–8.5 (¹H NMR)
N-[(4-Amino-5-sulfanylidene)methyl]-4-methylbenzamide νC=O: 1670; νC=S: 1255 NH₂: 4.5–5.5 (¹H NMR)

Key Insight : The target compound’s IR spectrum should show νC=O (~1680 cm⁻¹) from the benzamide and νC=S (~1250 cm⁻¹) if in the thione form. The 2-fluorobenzoyl group would exhibit ¹⁹F NMR signals near -110 ppm.

Crystallographic and Physicochemical Properties

Compound Dihedral Angle (Triazole-Benzene) Hydrogen Bonding Space Group Reference
N-[(4-Amino-5-sulfanylidene)methyl]-4-methylbenzamide 84.21° N–H⋯O, N–H⋯S, C–H⋯S P2₁/c
Target Compound (Predicted) ~80–90° (steric effect from cyclohexyl) N–H⋯O, S–H⋯F (if thiol form)

Key Insight : The cyclohexyl group in the target compound may reduce crystallinity compared to planar substituents, impacting solubility and formulation.

Preparation Methods

Synthesis Overview

N-((4-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide (CAS: 1105192-47-9) is a triazole-based compound with a cyclohexyl substituent, a thiol group, and a fluorobenzamide moiety. Its synthesis involves two primary stages:

  • Formation of the 4-cyclohexyl-5-mercapto-1,2,4-triazole core .
  • Introduction of the 2-fluorobenzamide group via alkylation .

Key intermediates and reaction conditions are derived from patents and peer-reviewed studies.

Synthesis of 4-Cyclohexyl-5-Mercapto-4H-1,2,4-Triazole

Starting Materials

  • Cyclohexanecarboxylic acid
  • Hydrazine hydrate (80%)
  • Carbon disulfide (CS₂)
  • Potassium hydroxide (KOH)

Reaction Pathway

  • Methyl cyclohexanecarboxylate formation :
    Cyclohexanecarboxylic acid is esterified with methanol under acidic conditions.
    $$
    \text{Cyclohexanecarboxylic acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl cyclohexanecarboxylate}
    $$

  • Hydrazide synthesis :
    The ester reacts with excess hydrazine hydrate to form cyclohexanecarbohydrazide:
    $$
    \text{Methyl ester} + \text{NH₂NH₂·H₂O} \rightarrow \text{Cyclohexanecarbohydrazide}
    $$

  • Dithiocarbazate formation :
    The hydrazide is treated with CS₂ in alkaline medium to yield potassium cyclohexyl dithiocarbazate:
    $$
    \text{Cyclohexanecarbohydrazide} + \text{CS₂} \xrightarrow{\text{KOH}} \text{Potassium dithiocarbazate}
    $$

  • Cyclization to triazole :
    The dithiocarbazate undergoes cyclization with hydrazine hydrate under reflux to form 4-cyclohexyl-5-mercapto-4H-1,2,4-triazole:
    $$
    \text{Dithiocarbazate} + \text{NH₂NH₂·H₂O} \xrightarrow{\Delta} \text{4-Cyclohexyl-5-mercapto-4H-1,2,4-triazole}
    $$

Key Data:
  • Yield : 97%
  • Characterization :
    • IR (KBr) : 2550 cm⁻¹ (S-H stretch), 1600 cm⁻¹ (C=N).
    • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.11–1.92 (m, 10H, cyclohexyl), 2.80 (m, 1H, CH), 5.87 (s, 1H, NH).

Alkylation with 2-Fluorobenzamide

Reagents and Conditions

  • 4-Cyclohexyl-5-mercapto-4H-1,2,4-triazole
  • 2-Fluorobenzoyl chloride
  • Chloroacetonitrile or formaldehyde (for methylene bridge formation)
  • Sodium hydride (NaH) or potassium carbonate (K₂CO₃) as base
  • Solvent: Dimethylformamide (DMF) or methanol

Alkylation Strategies

Method 1: Direct Alkylation with Chloroacetonitrile
  • The triazole-thiol reacts with chloroacetonitrile in DMF under basic conditions to form the thioether intermediate.
  • The nitrile group is hydrolyzed to the amide using concentrated HCl:
    $$
    \text{Triazole-SH} + \text{ClCH₂CN} \xrightarrow{\text{NaH, DMF}} \text{Triazole-S-CH₂CN} \xrightarrow{\text{HCl}} \text{Triazole-S-CH₂CONH₂}
    $$
  • The intermediate is coupled with 2-fluorobenzoyl chloride via Schotten-Baumann reaction:
    $$
    \text{Triazole-S-CH₂CONH₂} + \text{2-Fluorobenzoyl chloride} \xrightarrow{\text{NaOH}} \text{Target compound}
    $$
Method 2: Mannich Reaction
  • The triazole-thiol reacts with formaldehyde and 2-fluorobenzamide in methanol under reflux:
    $$
    \text{Triazole-SH} + \text{HCHO} + \text{2-Fluorobenzamide} \xrightarrow{\Delta} \text{N-((Triazolyl)methyl)-2-fluorobenzamide}
    $$
Key Data:
  • Yield : 75–85% (Method 1), 70% (Method 2).
  • Optimization : Microwave irradiation (600 W, 10 min) improves yield to 90%.
  • Characterization :
    • ¹H NMR (400 MHz, CDCl₃) : δ 7.82–7.35 (m, 4H, Ar-H), 4.65 (s, 2H, CH₂), 3.20 (m, 1H, cyclohexyl-CH).
    • HRMS (ESI) : m/z 335.13 [M+H]⁺.

Purification and Analytical Data

Purification Methods

  • Column chromatography : Silica gel (ethyl acetate/hexane, 3:7).
  • Recrystallization : Ethanol/water (1:1).

Purity and Stability

  • HPLC purity : >95%.
  • Melting point : 210–213°C.

Challenges and Optimization

  • Thiol oxidation : The mercapto group (-SH) is prone to oxidation; reactions require inert atmospheres (N₂/Ar).
  • Regioselectivity : Alkylation at the triazole’s 3-position is favored due to steric and electronic effects.

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